Spermidine

Description

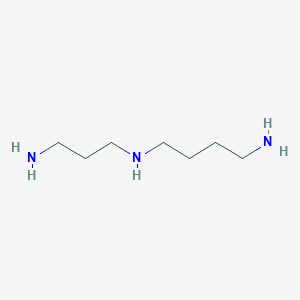

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHGHQPFGPMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036645 | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124-20-9 | |

| Record name | Spermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Fates of Spermidine Degradation Products

The degradation of spermidine (B129725) and spermine (B22157) through the catabolic pathways generates several products, including lower polyamines, aminoaldehydes, and hydrogen peroxide.

The SSAT/APAO pathway converts N1-acetylthis compound into putrescine and 3-acetamidopropanal (B1240501). nih.govmdpi.com Putrescine is a precursor in polyamine biosynthesis and can be recycled back into this compound. aging-us.comkarger.com N1-acetylated polyamines, including N1-acetylthis compound, can also be exported from the cell. nih.govmdpi.com

The SMOX-mediated conversion of spermine to this compound produces this compound and 3-aminopropanal (B1211446). nih.govmdpi.com this compound can then re-enter the metabolic pool.

Both APAO and SMOX activities generate reactive aldehydes (3-acetamidopropanal and 3-aminopropanal) and hydrogen peroxide (H₂O₂). nih.govmdpi.com These by-products can be highly reactive and potentially toxic. mdpi.combiomolther.org For instance, 3-aminopropanal and 3-acetamidopropanal can be readily converted into acrolein, a highly toxic unsaturated aldehyde that can damage cellular components by covalently modifying proteins and nucleic acids. mdpi.commdpi.combiomolther.org

Hydrogen peroxide is a reactive oxygen species (ROS) that can contribute to oxidative stress. nih.govbiomolther.org Cells possess mechanisms, such as the enzyme catalase, to detoxify H₂O₂. nih.gov

In some organisms, the degradation products can enter other metabolic pathways. For example, in microorganisms, the breakdown products can converge at 4-aminobutyrate, which is then metabolized via succinate. capes.gov.broup.comnih.gov The C3 moiety of this compound can be broken down via β-alanine, though the details of this pathway are not fully understood. capes.gov.broup.comnih.gov

Another metabolic fate related to this compound is its involvement in the synthesis of hypusine, a post-translational modification found in the eukaryotic initiation factor 5A (eIF5A). aging-us.combiomolther.org this compound is used as a substrate by deoxyhypusine (B1670255) synthase to form deoxyhypusine on a specific lysine (B10760008) residue of eIF5A, which is then hydroxylated to form hypusine. aging-us.com This modification is crucial for eIF5A function in translation elongation. aging-us.com

Here is a summary of the metabolic fates of this compound degradation products:

| Degradation Product | Source Enzyme | Fate | Notes |

| Putrescine | APAO | Recycled into polyamine synthesis; Exported from the cell. nih.govkarger.com | Precursor for this compound synthesis. wikipedia.orgaging-us.comusda.gov |

| N¹-acetylthis compound | SSAT | Oxidized by APAO; Exported from the cell. nih.govmdpi.comnih.gov | Acetylated intermediate. nih.gov |

| This compound | SMOX | Recycled into polyamine metabolism (e.g., spermine synthesis). aging-us.com | Product of spermine catabolism. nih.gov |

| 3-acetamidopropanal | APAO | Can be converted to acrolein. mdpi.commdpi.combiomolther.org | Reactive aldehyde. mdpi.combiomolther.org |

| 3-aminopropanal | SMOX | Can be converted to acrolein. mdpi.commdpi.combiomolther.org | Reactive aldehyde. mdpi.combiomolther.org |

| Hydrogen Peroxide (H₂O₂) | APAO, SMOX | Detoxified by enzymes like catalase; Contributes to oxidative stress. nih.govnih.govmdpi.combiomolther.org | Reactive oxygen species. nih.govmdpi.combiomolther.org |

| 4-aminobutyrate | Microorganisms | Metabolized via succinate. capes.gov.broup.comnih.gov | Degradation pathway in some microorganisms. capes.gov.broup.comnih.gov |

| β-alanine | Microorganisms | Further metabolism unclear. capes.gov.broup.comnih.gov | Degradation pathway for C3 moiety in some microorganisms. capes.gov.broup.comnih.gov |

| Hypusine (on eIF5A protein) | Deoxyhypusine synthase | Post-translational modification essential for eIF5A function. aging-us.combiomolther.org | Formed directly from this compound. aging-us.com |

Polyamine Homeostasis and Spermidine Level Regulation

Autophagy Modulation by this compound

Autophagy is a fundamental catabolic process where cells degrade and recycle damaged organelles, misfolded proteins, and other cellular debris. aging-us.commdpi.comsci-hub.se this compound has been extensively shown to induce autophagy across various model organisms and mammalian cells. aginganddisease.orgaging-us.comnih.gov This induction is considered a key mechanism underlying many of this compound's beneficial effects, including its association with longevity. aginganddisease.orgaging-us.commdpi.com

Induction of Autophagy-Related Gene (Atg) Expression

One of the ways this compound modulates autophagy is by influencing the expression levels of autophagy-related genes (Atg). aginganddisease.orgnih.gov Studies have demonstrated that this compound supplementation can upregulate the expression of specific Atg genes. aginganddisease.orgnih.govtandfonline.compreprints.org For instance, in yeast, Atg 7, Atg 11, and Atg 15 were found to be upregulated upon this compound treatment. aginganddisease.orgaging-us.comnih.gov Genetic knockout of Atg genes has been shown to abolish the lifespan extension effects typically induced by this compound, highlighting the importance of these genes in this compound-mediated autophagy and longevity. aginganddisease.orgnih.gov In cucumber plants under salt stress, this compound treatment induced the upregulation of ATG genes, which was accompanied by increased hydrogen peroxide levels. tandfonline.com Pretreatment with inhibitors that prevented hydrogen peroxide accumulation compromised the this compound-induced expression of ATG genes and autophagosome formation in these plants. tandfonline.com

Data on this compound's Effect on Atg Gene Expression:

| Organism | This compound Treatment Effect | Upregulated Atg Genes (Examples) | Reference |

| Yeast | Upregulation | Atg 7, Atg 11, Atg 15 | aginganddisease.orgaging-us.comnih.gov |

| Cucumber (salt stress) | Upregulation | ATG genes (general) | tandfonline.com |

Regulation of Transcription Factors in Autophagy Initiation

This compound also regulates autophagy by influencing the activity and expression of key transcription factors involved in initiating the autophagic process. aginganddisease.orgnih.gov

eIF5A and TFEB Pathways

A notable pathway involves the eukaryotic translation initiation factor 5A (eIF5A) and the transcription factor EB (TFEB). aginganddisease.orgnih.govtandfonline.comnih.govelifesciences.orgbiorxiv.orgtandfonline.com this compound regulates autophagy by inducing the expression of eIF5A, which in turn increases the synthesis of TFEB. aginganddisease.orgnih.gov TFEB is a master regulator of lysosomal biogenesis and autophagy. nih.govfishersci.co.ukwindows.net Mechanistically, this compound facilitates the hypusination of eIF5A, a post-translational modification essential for eIF5A's function in promoting the translation of specific mRNAs, including those encoding TFEB. tandfonline.comnih.govelifesciences.orgbiorxiv.orgtandfonline.comwikipedia.orgtavernarakislab.gr Studies in B lymphocytes have shown that this compound promotes the hypusination of eIF5A, which regulates the translation of TFEB, subsequently impacting autophagosomal and lysosomal biogenesis. tandfonline.comtandfonline.com Age-related decline in this compound levels has been correlated with reduced hypusinated eIF5A and TFEB protein levels, leading to decreased autophagic flux. tandfonline.comnih.govtandfonline.com this compound supplementation has been shown to restore this pathway and improve cellular function, including the rescue of autophagic flux via efficient translation of TFEB through hypusinated eIF5A. tandfonline.comtandfonline.com This eIF5A-TFEB axis represents a mechanism by which this compound regulates autophagy at the translational level. tandfonline.comnih.govtandfonline.com This pathway has also been observed in CD8+ T cells, suggesting it may be conserved in other adaptive immune subsets. elifesciences.orgbiorxiv.org

Inhibition of Protein Acetylation and Acetyltransferases

This compound initiates autophagy, in part, by inhibiting protein acetylation. aginganddisease.orgnih.gov This involves the modulation of acetyltransferase activity. aging-us.comtavernarakislab.grreinventionjournal.org

EP300 (E1A-associated protein p300) Inhibition

A key target of this compound in this context is the acetyltransferase EP300 (E1A-associated protein p300). aginganddisease.orgnih.govsci-hub.sepreprints.orgreinventionjournal.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net EP300 is known to directly promote the acetylation of multiple autophagy-essential proteins and acts as an endogenous repressor of autophagy. aginganddisease.orgnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net this compound enhances deacetylation by reducing the expression or inhibiting the activity of EP300. aginganddisease.orgnih.govreinventionjournal.orgresearchgate.netnih.gov Research indicates that this compound can inhibit the acetyltransferase activity of recombinant EP300 protein in vitro. nih.govfrontiersin.orgresearchgate.net This inhibition is suggested to be competitive with acetyl-CoA. reinventionjournal.orgfrontiersin.orgfrontiersin.org Inhibition of EP300 by this compound induces autophagic flux in mammalian cells. frontiersin.orgfrontiersin.org

Data on this compound's Effect on EP300 Activity:

| Target Protein | This compound Effect on Acetyltransferase Activity | Mechanism Suggested | Reference |

| Recombinant EP300 | Inhibits activity | Competitive inhibition with acetyl-CoA (suggested) | reinventionjournal.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.net |

Deacetylation of Autophagy-Essential Proteins

By inhibiting acetyltransferases like EP300, this compound promotes the deacetylation of various cellular proteins, including those essential for autophagy. aginganddisease.orgnih.govreinventionjournal.orgresearchgate.net This deacetylation is crucial for the proper function of the autophagic machinery. This compound enhances deacetylation by reducing EP300 expression and potentially by decreasing the availability of acetyl-CoA. aginganddisease.orgnih.gov Studies have observed that this compound treatment stimulates the deacetylation of cytosolic proteins, including autophagy-relevant substrates such as ATG5 and LC3. nih.gov While this compound can also induce acetylation of nuclear proteins, including histones, its effect on cytoplasmic protein deacetylation appears significant for autophagy induction. tavernarakislab.grreinventionjournal.orgnih.gov

Autophagy-Independent Pathways of this compound Action

While this compound is a known inducer of autophagy, its beneficial effects are not solely dependent on this process. Research indicates that this compound can exert effects through other mechanisms. These potentially autophagy-independent pathways may involve direct antioxidant and metabolic effects. doctaris.commdpi.com For instance, this compound has been proposed to enhance mitochondrial metabolic function and respiration, inhibit neuronal nitric oxide synthase (nNOS), maintain membrane potential, control intracellular pH and volume, and possess anti-inflammatory and anti-oxidative properties. mdpi.com

Studies in Drosophila have suggested that this compound may protect against age-associated memory impairment by maintaining levels of memory-promoting factors that decline with age. nih.gov Many "memory genes" have been observed to be transcriptionally induced in the brains of this compound-fed flies, suggesting a potential autophagy-independent mechanism involving gene expression regulation. nih.gov Furthermore, endogenous polyamines, including this compound, can acutely bind to and modulate the activity of various cation channels, such as potassium channels and glutamate (B1630785) receptors, potentially influencing neuronal excitability and neurotransmission. nih.gov

Another proposed autophagy-independent mechanism involves the direct attenuation of LDL oxidation, an early step in atherogenesis. In vitro studies have shown that this compound can concentration-dependently inhibit the production of lipid hydroperoxides, malondialdehyde, and oxidation-specific immune epitopes in LDL particles. mdpi.com This effect is attributed to this compound's capability to directly scavenge hydroxyl radicals and singlet oxygen. mdpi.com

Recent research on the metabolic effects of this compound during overnutrition in mice suggests that enhanced lipolysis in adipose tissue can be independent of autophagy. researchgate.net this compound effectively stimulated lipolysis in mice with adipose-specific autophagy deficiency, indicating the involvement of multiple mechanistic pathways beyond autophagy in mediating its metabolic benefits. researchgate.net

Regulation of Protein Synthesis and Translational Control

This compound plays a crucial role in regulating protein synthesis in eukaryotes, influencing both the efficiency and fidelity of this process. researchgate.net Its impact is multifaceted, involving effects on initiation complex formation, a unique post-translational modification of eIF5A, translational fidelity, and the modulation of mitochondrial protein translation.

Role in Initiation Complex Formation

Polyamines, including this compound and spermine, have been shown to enhance translation efficiency in cell-free systems. cell-stress.com This effect does not always depend on the specific mRNA sequence. cell-stress.com this compound can regulate protein synthesis at the level of initiation complex formation involving mRNA, Met-tRNAi, and 40S ribosomal subunits. nih.gov

Research indicates that this compound can influence the secondary structure of the Shine-Dalgarno (SD) sequence and the initiation codon AUG in bacterial systems, which is important for efficient initiation complex formation. capes.gov.br this compound appears to relax the structure of the SD sequence and the initiation codon, facilitating interaction with the 30S ribosomal subunits. capes.gov.br The presence of a GC-rich double-stranded region near the SD sequence has been found to be important for this compound stimulation of fMet-tRNA binding to ribosomes. capes.gov.br this compound may bind to this GC-rich stem, causing a structural change that promotes fMet-tRNA binding. capes.gov.br

In mammalian mitochondria, spermine (a polyamine closely related to this compound) stimulates the binding of fMet-tRNA to mammalian mitochondrial 55S ribosomes. nih.gov This stimulatory effect appears independent of the mRNA used or the action of mitochondrial initiation factors IF2mt and IF3mt. nih.gov The primary effect seems to be on the interaction of fMet-tRNA with the ribosome. nih.gov

Hypusination of eIF5A (Eukaryotic Translation Initiation Factor 5A)

One of the most critical functions of this compound in eukaryotic protein synthesis is its role as the substrate for the hypusination of eukaryotic translation initiation factor 5A (eIF5A). researchgate.netcell-stress.compnas.org eIF5A is a highly conserved protein essential for eukaryotic cell viability. pnas.orgmdpi.com

Hypusination is a unique post-translational modification occurring on a specific lysine (B10760008) residue (Lys-50 in human eIF5A) of eIF5A. mdpi.combiorxiv.orgpnas.org This two-step enzymatic process involves this compound. mdpi.compnas.orgwikipedia.org First, deoxyhypusine (B1670255) synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from this compound to the epsilon-amino group of the specific lysine residue on the eIF5A precursor, forming deoxyhypusine-eIF5A. mdpi.compnas.orgwikipedia.org Second, deoxyhypusine hydroxylase (DOHH) hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5AHyp). mdpi.compnas.orgwikipedia.org

This modification is essential for the normal function of eIF5A. cell-stress.compnas.org Hypusinated eIF5A plays a crucial role in translation elongation, particularly in resolving ribosomal stalling that occurs at difficult-to-translate sequences, such as polyproline tracts (PPTs). researchgate.netcell-stress.commdpi.com It can also facilitate translation initiation and termination. mdpi.combiorxiv.org Insufficient hypusination due to dwindling this compound levels, particularly during aging, can lead to dysfunctional translation of eIF5A target proteins, including those containing PPT motifs. cell-stress.com

Data on the enzymes involved in hypusination:

| Enzyme | Function | PubChem CID |

| Deoxyhypusine Synthase | Transfers 4-aminobutyl group from this compound to eIF5A lysine. mdpi.compnas.orgwikipedia.org | 12788913 |

| Deoxyhypusine Hydroxylase | Hydroxylates deoxyhypusine-eIF5A to form hypusinated eIF5A. mdpi.compnas.orgwikipedia.org | Not readily available in search results |

Data on eIF5A isoforms:

| eIF5A Isoform | Expression Pattern | PubChem CID |

| eIF5A1 | Ubiquitously expressed. mdpi.com | 39836 referencecitationanalysis.com |

| eIF5A2 | Largely restricted to brain and testis. mdpi.com | Not readily available in search results |

Influence on Translational Fidelity

Polyamines contribute to the fidelity of protein synthesis. researchgate.net this compound deficiency has been shown to increase +1 ribosomal frameshifting efficiency in Saccharomyces cerevisiae. pnas.org This suggests that adequate levels of this compound are important for maintaining accurate translation and preventing errors in protein synthesis.

Modulation of Mitochondrial Protein Translation

This compound also influences protein translation within mitochondria. Through the hypusination of eIF5A, this compound regulates the translation of mitochondrial proteins. researchgate.netmdpi.com Studies in Ganoderma lucidum demonstrated that this compound promoted the translation of mitochondrial complexes I and II subunits, subsequently influencing their activity. asm.orgnih.gov Reducing eIF5A hypusination in this compound synthase knockdown strains led to decreased activities and protein contents of mitochondrial complexes I and II. asm.orgnih.gov This indicates that this compound's effect on these mitochondrial complexes is mediated through its influence on eIF5A hypusination. asm.orgnih.gov Hypusinated eIF5A is crucial for the efficient synthesis of mitochondria-localized proteins by preventing ribosome stalling on their associated mRNAs. biorxiv.org

Data on the effect of this compound synthase knockdown on mitochondrial complexes in G. lucidum:

| Condition | eIF5A Hypusination Reduction | Mitochondrial Complex I Activity Reduction | Mitochondrial Complex II Activity Reduction | Mitochondrial Complex I Protein Content Reduction | Mitochondrial Complex II Protein Content Reduction |

| This compound synthase (spds) knockdown strains | >50% asm.orgnih.gov | ~60% asm.orgnih.gov | ~80% asm.orgnih.gov | >50% asm.org | >50% asm.org |

(Note: This table is intended to be interactive, allowing users to sort or filter data.)

Epigenetic Modifications and Gene Expression Regulation

This compound has been implicated in influencing epigenetic modifications and regulating gene expression. While some of these effects may be linked to autophagy induction, others appear to be independent or involve direct modulation of epigenetic machinery. spermidinelife.usnih.govplos.org

This compound can prevent epigenetic alterations through several mechanisms, including modulating histone acetylation, supporting DNA methylation patterns, and activating longevity pathways like SIRT1. spermidinelife.us

Modulation of Histone Acetylation: this compound has been shown to induce hypoacetylation of histone H3, specifically at sites like K18 and K27, while potentially increasing acetylation at K9. spermidinelife.usplos.orgnih.govresearchgate.net This hypoacetylation of histone H3 is associated with the suppression of oxidative stress and necrosis and correlates with the upregulation of autophagy-related genes. spermidinelife.us this compound may act as an inhibitor of acetylases or activate histone deacetylases (HDACs), such as SIRT1, which remove acetyl groups from histones. spermidinelife.usplos.orgrupress.org Studies in honey bees showed that this compound supplementation upregulated the gene expression of HDAC1, HDAC3, and SIRT1. plos.orgnih.govresearchgate.net

Influence on DNA Methylation: this compound may influence DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, thereby regulating gene expression. spermidinelife.us By maintaining proper DNA methylation patterns, this compound could help prevent the silencing of tumor suppressor genes or the activation of oncogenes. spermidinelife.us Research in honey bees showed that this compound supplementation affected the expression of DNMT1A, although not consistently for DNMT1B. plos.orgnih.govresearchgate.net

Regulation of Gene Expression: Beyond its effects on translation, this compound can directly influence gene transcription. In Drosophila, this compound feeding induced the transcription of many "memory genes." nih.gov Polyamines also regulate the expression of genes involved in their own metabolic pathway, such as this compound/spermine N1-acetyltransferase (SSAT), through mechanisms like regulated unproductive splicing and translation (RUST). dntb.gov.ua

Data on the effect of this compound supplementation (0.1 mM and 1 mM) on gene expression in honey bee abdomen:

| Gene | Function Category | 0.1 mM this compound | 1 mM this compound |

| ATG3 | Autophagy-related | Upregulated | Upregulated |

| ATG5 | Autophagy-related | Upregulated | Upregulated |

| ATG9 | Autophagy-related | Upregulated | Upregulated |

| ATG13 | Autophagy-related | Upregulated | Upregulated |

| HDAC1 | Histone deacetylase (Epigenetic) | Upregulated | Upregulated |

| HDAC3 | Histone deacetylase (Epigenetic) | Upregulated | Upregulated |

| SIRT1 | Histone deacetylase (Epigenetic/Longevity) | Upregulated | Upregulated |

| KAT2A | Histone acetyltransferase (Epigenetic) | Upregulated | Upregulated |

| KAT6B | Histone acetyltransferase (Epigenetic) | Upregulated | Upregulated |

| P300 | Histone acetyltransferase (Epigenetic) | Upregulated | Upregulated |

| DNMT1A | DNA methyltransferase (Epigenetic) | Upregulated | Upregulated |

| DNMT1B | DNA methyltransferase (Epigenetic) | No change | Upregulated |

(Note: This table is intended to be interactive, allowing users to sort or filter data.)

Mitochondrial Dynamics and Bioenergetics

Mitochondria are vital organelles responsible for cellular energy production through oxidative phosphorylation. This compound has been shown to positively influence mitochondrial function, impacting both their dynamics (fusion and fission) and their bioenergetic capacity.

Mitochondrial biogenesis is the process by which new mitochondria are formed. This compound has been reported to stimulate mitochondrial biogenesis, contributing to the maintenance of a healthy mitochondrial population. nih.govnih.govresearchgate.netnih.govresearchgate.netdzl.de This effect is considered a key mechanism by which this compound exerts its beneficial effects, particularly in the context of aging and age-related decline. nih.govnih.govresearchgate.netnih.govresearchgate.netdzl.de

Studies in aged rats and mice have shown that this compound administration can increase the number of cardiomyocyte mitochondria and improve mitochondrial morphology. nih.govresearchgate.netdzl.de This increase in mitochondrial number is consistent with this compound's ability to stimulate mitochondrial biogenesis. nih.govdzl.de

A significant pathway through which this compound stimulates mitochondrial biogenesis is the SIRT1/PGC-1α signaling pathway. aginganddisease.orgnih.govnih.govresearchgate.netaging-us.com SIRT1 (Sirtuin-1) is an NAD+-dependent deacetylase, and PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator alpha) is a master regulator of mitochondrial biogenesis. aginganddisease.orgnih.govnih.govfrontiersin.org

This compound administration has been shown to increase the expression of SIRT1 and PGC-1α. nih.govnih.govresearchgate.netaging-us.com SIRT1 interacts with and deacetylates PGC-1α, which enhances PGC-1α's transcriptional activity and promotes mitochondrial biogenesis. nih.govfrontiersin.org this compound activates mitochondrial biogenesis through SIRT1-mediated deacetylation of PGC-1α. nih.govnih.govresearchgate.netaging-us.com This leads to the upregulation of downstream targets involved in mitochondrial function and biogenesis, such as nuclear respiratory factors 1 and 2 (NRF1, NRF2) and mitochondrial transcription factor A (TFAM). nih.govnih.govresearchgate.netaging-us.com

Studies using SIRT1 inhibitors or PGC-1α knockdown have confirmed the involvement of this pathway in this compound-induced mitochondrial biogenesis. nih.govnih.govresearchgate.netaging-us.com Inhibition of either polyamine biosynthesis or SIRT1 activity abolished the effects of this compound on mitochondrial biogenesis. nih.govnih.govresearchgate.netaging-us.com PGC-1α knockdown experiments demonstrated that this compound activated mitochondrial biogenesis through SIRT1-mediated deacetylation of PGC-1α. nih.govnih.govresearchgate.netaging-us.com

This highlights the critical role of the SIRT1/PGC-1α axis in mediating the beneficial effects of this compound on mitochondrial content and function.

Beyond increasing mitochondrial number, this compound also enhances the functional capacity of existing mitochondria, particularly their respiratory activity. Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the process that generates the majority of cellular ATP.

This compound treatment has been shown to improve mitochondrial respiration in various cell types and model organisms, including human-induced pluripotent stem cell-derived neurons, aged mice, and flies. mdpi.comresearchgate.netnih.govgoogle.commdpi.comnih.govbrieflands.com This enhancement in respiratory activity contributes to increased ATP production. mdpi.comresearchgate.netnih.govmdpi.comnih.gov

Specifically, this compound can increase basal mitochondrial respiration and other respiratory parameters such as maximal respiration and spare respiratory capacity. mdpi.comresearchgate.netmdpi.comnih.gov Studies have indicated that this compound is capable of increasing respiratory activity, particularly the activity of Complex I of the electron transport chain, which leads to increased energy production in the cell. google.com

Surprisingly, while increasing respiratory activity, this compound has also been shown to reduce the accumulation of reactive oxygen species (ROS) in mitochondria or keep their production substantially at the same level. mdpi.comresearchgate.netnih.govgoogle.commdpi.com This suggests that this compound improves the efficiency of oxidative phosphorylation, reducing electron leakage that can lead to ROS formation. google.com

Promotion of Mitophagy for Mitochondrial Quality Control

Mitochondrial quality control is essential for maintaining cellular health and function, particularly in energy-demanding tissues. Mitophagy, a selective form of autophagy, targets damaged or superfluous mitochondria for degradation, thereby preventing the accumulation of dysfunctional organelles. This compound has been identified as a natural compound that can induce mitophagy. bohrium.come-kjgm.org

The mechanism by which this compound promotes mitophagy involves the modulation of key molecular pathways. This compound can activate autophagy, which is a primary mechanism through which it exerts anti-aging effects. nih.govresearchgate.netnutricion.org This activation can occur through the inhibition of acetyltransferases, enzymes that can suppress autophagy by acetylating certain proteins. By inhibiting these enzymes, this compound helps maintain the activity of essential autophagic proteins, facilitating the removal of damaged components and supporting cellular proteostasis. nutricion.org

Furthermore, this compound-induced hypusination of the eukaryotic translation initiation factor 5A (eIF5A) is implicated in preserving mitochondrial function and cognitive function during aging. Hypusinated eIF5A improves the translation of key autophagic proteins, such as ATG3, which is particularly important for mitochondrial homeostasis, and TFEB (transcription factor EB), a central regulator of lysosomal biogenesis and autophagy. tandfonline.com Upon translocation to the nucleus, TFEB activates a transcriptional program linked to mitochondrial quality control, including PINK1-PRKN/Parkin-mediated mitophagy and mitochondrial biogenesis via increased PPARGC1A/PGC1-α expression. tandfonline.com

Studies have shown that this compound can mediate mitochondrial protection via the modulation of the PINK1 and Parkin-dependent quality control pathway, which is associated with mitophagy. mdpi.com this compound-induced mitochondrial membrane potential collapse can lead to ATM activation, which in turn stabilizes PINK1 on the outer mitochondrial membrane, recruiting Parkin to initiate autophagosome generation. tavernarakislab.gr

The promotion of mitophagy by this compound is crucial for preventing the accumulation of defective mitochondria, which is linked to various age-related conditions and neurodegenerative diseases. bohrium.come-kjgm.org

Regulation of Mitochondrial Calcium Levels

Mitochondrial calcium handling is a critical process that influences cellular bioenergetics, intracellular calcium signaling, and the initiation of cell death. nih.govbiorxiv.org Mitochondria act as calcium buffers, taking up excess cytosolic calcium through the mitochondrial calcium uniporter (MCU) complex. nih.govnih.gov

This compound has been shown to influence mitochondrial calcium levels. Early research indicated that spermine, a related polyamine, could enhance the ability of mitochondria to buffer extramitochondrial calcium, lowering the steady-state free calcium concentration. nih.govnih.gov this compound can similarly improve mitochondrial calcium buffering, although with lower efficacy and potency compared to spermine. nih.gov

More recent studies on spermine, which provide insights into polyamine-mitochondria interactions, suggest a dual modulatory effect on the mitochondrial calcium uniporter complex. At physiological concentrations, spermine enhances uniporter activity by disrupting interactions between the pore-forming MCU subunit and the regulatory MICU1-containing dimers, allowing for constitutive calcium uptake even at low cytosolic calcium levels. nih.govbiorxiv.org However, at higher, millimolar concentrations, spermine can inhibit the uniporter by targeting the pore region in a MICU-independent manner. nih.govbiorxiv.org While these studies primarily focus on spermine, they highlight the potential for polyamines like this compound to directly interact with and modulate components of the mitochondrial calcium machinery.

Research on postmortem aging in beef muscle also explored the effects of spermine on mitochondrial calcium uptake, showing that spermine treatment increased mitochondrial calcium levels compared to control groups at various time points. researchgate.net

Maintenance of Mitochondrial Membrane Integrity

The integrity of the mitochondrial membrane is vital for maintaining the organelle's function, including oxidative phosphorylation and preventing the release of pro-apoptotic factors. spandidos-publications.com this compound and other polyamines have been implicated in the maintenance of mitochondrial membrane integrity.

Spermine has been shown to attenuate mitochondrial swelling and maintain mitochondrial membrane potential, indicating a role in preserving membrane integrity. spandidos-publications.com This effect may be related to its ability to interact with mitochondrial membranes. nih.govaginganddisease.org The interaction between this compound and the mitochondrial membrane has also been linked to the induction of cytochrome C release, a prelude to apoptosis. nih.govaginganddisease.org

Functionally, this compound has been reported to restore mitochondrial membrane potential and improve the senescence of mouse neuroblastoma cells. nih.govaginganddisease.org In the context of seed physiology, this compound treatment improved cellular membrane stability in recalcitrant seeds subjected to desiccation. oup.com Related polyamines like spermine have been shown to stabilize membrane structures in myocardial ischemia-reperfusion. spandidos-publications.com These findings suggest that this compound contributes to the structural and functional integrity of mitochondrial membranes under various physiological and stress conditions.

Cell Cycle Regulation and Cellular Homeostasis

Cell cycle regulation is a fundamental process that controls cell growth, DNA replication, and cell division, ultimately maintaining cellular homeostasis. nih.govaginganddisease.org this compound plays a causative role in modulating the cell cycle. nih.govaginganddisease.org

Modulation of Cell Cycle Progression

Inhibition of polyamine synthesis using inhibitors like α-difluoromethylornithine (DFMO) and methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) has been shown to prevent DNA replication and delay the transition from G1 to S phase, which is associated with significantly decreased levels of putrescine, this compound, and spermine. nih.gov Exogenous supplementation of this compound can promote DNA replication and cell cycle progression, increasing the percentage of cells in the S and G2/M phases and decreasing the percentage in the G1 phase. nih.gov This suggests that this compound promotes cell cycle progression, at least in part, by regulating the expression of cell cycle-related genes. nih.gov

In cancer cell lines, this compound has been observed to interfere with the cell cycle, leading to the inhibition of proliferation. spandidos-publications.comfrontiersin.org For example, this compound reduced the viability of HeLa cells by arresting the cell cycle at the S phase in a dose-dependent manner. spandidos-publications.comfrontiersin.org

Influence on Cellular Proliferation and Differentiation

This compound is involved in processes such as cellular proliferation and differentiation. nih.govspandidos-publications.comaacrjournals.org An increase in intracellular polyamine concentration is generally correlated with increased cell proliferation. spandidos-publications.com Conversely, depletion of intracellular polyamine pools using inhibitors can inhibit cell growth in various contexts. spandidos-publications.com

Studies on murine erythroleukemia (MEL) cells demonstrated a highly significant relationship between intracellular this compound levels and MEL proliferation. aacrjournals.org this compound was found to be required for the induction of MEL differentiation by various agents, suggesting its involvement in this process as well. aacrjournals.org

Recent studies have revealed that this compound is involved in cell differentiation, with emerging evidence indicating a role in enhancing differentiation in chondrocytes and adult stem cells. nih.gov this compound has also been shown to promote the differentiation of pre-adipocytes into mature adipocytes. nih.gov

While polyamines are essential for cell growth and proliferation, their role can be complex, particularly in the context of cancer, where targeting polyamine metabolism is being explored as a therapeutic approach. researchgate.netspandidos-publications.comfrontiersin.org

Mechanisms Affecting Cellular Senescence

Cellular senescence is characterized by a state of stable cell cycle arrest, resistance to apoptosis, and altered protein production, contributing to aging and age-related diseases. nih.gov this compound has been shown to prevent or improve cellular senescence. nih.govaginganddisease.org

Elevated this compound levels have been associated with improved functions of "old" B cells, potentially reversing aspects of immune aging. nih.govaging-us.com this compound has also been demonstrated to inhibit high glucose and neurotoxicity-induced senescence in neuronal cell lines, potentially through the upregulation of cannabinoid receptor type 1 expression and modulation of mitochondrial functions. nih.govresearchgate.net

Regulation of Programmed Cell Death (Apoptosis and Necrosis)

This compound plays complex roles in regulating programmed cell death, including both apoptosis and necrosis. While excessive polyamine accumulation can induce apoptosis in some cell lines, this compound has also been shown to suppress necrosis and enhance longevity, particularly through the induction of autophagy. researchgate.netnih.govspandidos-publications.com

Research indicates that this compound can attenuate oxidative stress-induced apoptosis. For example, in retinal pigment epithelial cells, this compound was found to suppress hydrogen peroxide-induced apoptosis by blocking Ca²⁺ overload, independently of reactive oxygen species (ROS) levels. mdpi.com This suggests a mechanism involving the regulation of intracellular calcium homeostasis.

Furthermore, this compound-induced autophagy can mediate the inhibition of cell proliferation and induction of apoptosis in certain cancer cells. spandidos-publications.com This highlights a potential interplay between autophagy and apoptosis pathways influenced by this compound. Metabolites released from apoptotic cells, including this compound, can also act as signaling molecules, influencing gene expression in neighboring live cells and regulating physiological and pathological processes. frontiersin.org

Studies have also explored the impact of this compound on necrosis. In aging yeast, this compound treatment triggered epigenetic deacetylation of histone H3, suppressing oxidative stress and necrosis. researchgate.net Conversely, polyamine depletion led to hyperacetylation, increased ROS generation, early necrotic death, and decreased lifespan. researchgate.net

Interactions with Macromolecules

This compound's polycationic nature facilitates strong interactions with negatively charged biological macromolecules, influencing their structure and function. researchgate.netmdpi.comresearchgate.net

Binding to Nucleic Acids (DNA, RNA)

This compound binds to both DNA and RNA through electrostatic interactions with the negatively charged phosphate (B84403) backbone. researchgate.netmdpi.comrsc.org These interactions can influence the structure and stability of nucleic acids. This compound can stabilize the helical structure of nucleic acids. nih.govpnas.org Studies have shown that this compound selectively stabilizes specific RNA structures, such as the U-rich, A-form structure of certain mRNAs, in a manner distinct from other cations like Mg²⁺ and putrescine. oup.com

The binding affinity of this compound to DNA is influenced by salt concentration, with stronger binding observed in low-ionic-strength solutions. nih.gov While polyamines, particularly spermine, are reported to bind almost exclusively to nucleic acids via nonspecific electrostatic interactions and hydrogen bonds, this compound also mediates structural interactions like hydrogen bonds and hydrophobic contacts, contributing to more specific binding. researchgate.netplos.org The binding of polyamines to DNA can also be influenced by base composition, with some studies suggesting stronger binding to AT-rich DNA compared to GC-rich DNA. plos.org

Data on the binding affinity of this compound to DNA has been determined through methods like equilibrium dialysis.

| DNA Source | Salt Concentration | Association Constant (M⁻¹) | Reference |

| Calf Thymus DNA | 1 mM sodium cacodylate, pH 7.5 | 6 x 10⁵ | nih.gov |

| Calf Thymus DNA | 0.3 M NaCl | 3 x 10² | nih.gov |

| E. coli DNA | 0.3 M NaCl, 0.002 M MgCl₂ | Little detectable binding | nih.gov |

| C. perfringens DNA (27% GC) | Not specified | Higher than EC and ML DNA | plos.org |

| E. coli DNA (50% GC) | Not specified | Lower than CP, higher than ML DNA | plos.org |

| M. lysodeikticus DNA (72% GC) | Not specified | Lower than CP and EC DNA | plos.org |

This compound's interaction with DNA can also modulate the action of DNA-binding drugs, such as intercalators, by interfering with their binding to DNA. plos.org

Stabilization of Ribosomal Structures and tRNA

Polyamines, including this compound, are essential for the structural integrity of ribosomes and optimal translation efficiency. oup.com They interact with ribosomal RNA (rRNA) and tRNA, playing a role in correct tRNA positioning on the ribosome and the regulation of ribosomal active centers. oup.com

This compound can stabilize the U-rich A-form helix of mRNA and enhance RNA-dependent tRNA-ribosomal binding and translation. oup.com The binding of polyamines to rRNA has been investigated, with reported binding constants and estimates of the number of binding sites per nucleic acid phosphate. oup.com

Studies on E. coli have shown that this compound is crucial for the stabilization of tRNA interaction with the translating ribosome, particularly in mutants lacking certain tRNA anticodon modifications. researchgate.net The tRNA of E. coli can contain significant amounts of this compound, with levels varying depending on physiological conditions. pnas.org

Electrostatic Interactions with Proteins and Phospholipids

This compound engages in electrostatic interactions with negatively charged proteins and phospholipids. researchgate.netresearchgate.netcore.ac.uk These interactions can influence protein conformation, enzyme activity, and the stability and function of cell membranes. researchgate.netresearchgate.netcore.ac.uk

Polyamines bind to membrane phospholipids, particularly negatively charged ones, primarily through electrostatic attraction. researchgate.net This binding can affect membrane stability and the activities of ion channels. researchgate.netnih.gov For instance, this compound can weaken the interaction between KCNQ potassium channels and phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, by electrostatically binding to the negative charges of PIP₂, thereby reducing the amount of free PIP₂ available for channel interaction. nih.gov

Interactions with proteins can involve multiple electrostatic interactions, as well as hydrogen bonding and hydrophobic contacts, contributing to binding specificity. researchgate.net These interactions can lead to conformational changes in proteins and influence their function. researchgate.netcore.ac.uk

Modulation of Disordered Protein Phase Separation

This compound has been shown to promote the phase separation of disordered proteins. researchgate.netsciencecast.orgbiorxiv.orgresearchgate.netbiorxiv.org This is particularly relevant to the formation of membraneless organelles (MLOs), which are spatially heterogeneous deposits of interacting macromolecules, often including intrinsically disordered proteins and RNA, that form via processes akin to liquid-liquid phase separation (LLPS). researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org

Polyamines, including this compound, promote protein phase separation through attractive interactions with acidic disordered domains within proteins. researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org This suggests that cellular polyamines may play diverse roles in biomolecular condensation and the regulation of MLOs. researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org

Cellular Stress Response Pathways

This compound is involved in various cellular stress response pathways, contributing to cellular resilience and protection against damage. It has potent antioxidant and anti-inflammatory properties. mdpi.com

This compound can mitigate cellular damage caused by inflammation and oxidative stress. mdpi.com In yak Leydig cells, this compound was shown to modulate the expression of genes associated with immune responses and oxidative stress, suggesting a regulatory effect on these pathways activated by stressors. mdpi.com It also suppressed the upregulation of genes linked to inflammatory signaling pathways. mdpi.com

The induction of hemeoxygenase-1 (HO-1), an enzyme with protective effects against oxidative stress, is another mechanism through which this compound contributes to stress response. nih.gov this compound can induce HO-1 expression in human endothelial cells, possibly via its oxidized metabolites, in association with the Nrf2/ARE signaling system. nih.gov This induction of HO-1 contributes to cell survival in oxidative stress-induced cell death. nih.gov

This compound also plays a role in the cellular response to oxidative stress by influencing cell cycle progression and DNA damage. mdpi.com It has been shown to suppress DNA damage and dysregulation of cell cycle processes induced by oxidative stress. mdpi.com

Furthermore, this compound levels can be altered during the oxidative stress response, influencing the timing of the induction of antioxidant proteins and the duration of cell cycle arrest. embopress.org

Enhancement of Cellular Resilience to Environmental Stressors

This compound enhances cellular resilience to a range of environmental stressors, including oxidative stress, inflammation, and potentially nutrient stress. Its role in inducing autophagy is a primary mechanism underlying this enhanced resilience. aginganddisease.orgnih.gov Autophagy, an intracellular degradation system, is crucial for maintaining cellular homeostasis and promoting survival under stressful conditions by removing damaged proteins and organelles. aginganddisease.orgresearchgate.net this compound triggers autophagy by modulating the expression of autophagy-related genes (Atg) and regulating transcription factors involved in the autophagic process. researchgate.net

In plants, this compound has been shown to enhance tolerance to abiotic stresses such as salt stress. royalsocietypublishing.orgnih.gov This is linked to its ability to activate ATG gene expression and promote autophagosome formation under stress conditions. royalsocietypublishing.org this compound's influence on antioxidant systems also contributes to resilience against environmental challenges that induce oxidative damage. nih.gov Furthermore, this compound's anti-inflammatory properties play a role in enhancing cellular resilience by mitigating the damaging effects of excessive inflammatory responses. nih.govresearchgate.net

Signaling Pathway Interplay

This compound interacts with and modulates several key signaling pathways within the cell, influencing processes such as growth, metabolism, and stress responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating various cellular activities, including proliferation, differentiation, and stress responses. Research suggests that this compound is involved in the regulation of the MAPK pathway. aginganddisease.orgnih.govnih.gov Studies have indicated that this compound can influence the phosphorylation status of MAPKs and upregulate the expression of MAPK family genes. aginganddisease.orgnih.govresearchgate.net The ubiquitous kinase CK2 has been reported to translate information within the MAPK pathway by detecting this compound levels. aginganddisease.orgnih.gov While the precise mechanisms are still being elucidated, the interplay between this compound and the MAPK pathway appears to be significant in mediating some of this compound's cellular effects, including its anti-aging properties. aginganddisease.orgnih.gov Some research also suggests that this compound may promote autophagy via the MAPK pathway by inhibiting the phosphorylation of Raf. wikipedia.org

AMP-activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a key energy sensor and a central regulator of cellular metabolism and homeostasis. This compound has been shown to activate AMPK. nih.govnutricion.orgoncotarget.com Activation of AMPK by this compound contributes to enhanced autophagy and mitochondrial biogenesis, processes critical for maintaining cellular efficiency and reducing oxidative damage. nutricion.org This activation of the AMPK pathway is considered a significant mechanism through which this compound exerts its beneficial effects, including its role in ameliorating age-related conditions and promoting longevity. nih.govnutricion.orgoncotarget.com Studies have demonstrated that this compound can induce autophagy through an AMPK-dependent signaling pathway. oncotarget.com Furthermore, AMPK activation by this compound has been linked to the regulation of downstream effectors like FOXO3a, which is involved in the aging process. nih.govoncotarget.com

Insulin/Insulin-like Growth Factor (IGF) Signaling Modulation

The Insulin/Insulin-like Growth Factor (IGF) signaling pathway plays a critical role in growth, metabolism, and aging. Studies, particularly in model organisms like Drosophila, suggest that this compound can modulate this pathway. aginganddisease.orgnih.govucl.ac.uknih.gov Reduced insulin/IGF signaling is known to extend lifespan in various organisms, and this compound appears to be involved in this response. ucl.ac.uknih.gov Research indicates that dietary this compound supplementation can be associated with extended lifespan by suppressing insulin/IGF signaling. aginganddisease.orgnih.gov This modulation may involve the interplay with other metabolic pathways and transcription factors influenced by both this compound and the Insulin/IGF axis. ucl.ac.uknih.gov

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Regulation

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the inflammatory response. This compound has been shown to exert anti-inflammatory effects, partly through the regulation of the NF-κB pathway. aginganddisease.orgnih.govresearchgate.netafricanjournalofbiomedicalresearch.com this compound can inhibit the accumulation of reactive oxygen species (ROS) and the translocation of NF-κB, thereby suppressing the expression of pro-inflammatory mediators. aginganddisease.orgbiomolther.orgnih.gov Studies have demonstrated that this compound treatment can attenuate the nuclear translocation of the NF-κB p65 subunit and reduce the production of pro-inflammatory cytokines which are regulated by NF-κB. biomolther.orgnih.gov This regulatory effect on NF-κB signaling contributes to this compound's ability to mitigate inflammation and its associated cellular damage. researchgate.netbiorxiv.orgfrontiersin.org

Signal Transducer and Activator of Transcription (STAT) Pathways

This compound has been shown to modulate the activity of Signal Transducer and Activator of Transcription (STAT) pathways, which are critical in mediating cellular responses to cytokines and growth factors, particularly in the context of inflammation and immune regulation plos.orguzh.chresearchgate.net. Research indicates that this compound can influence STAT signaling, often exerting anti-inflammatory effects.

One notable mechanism involves the activation of protein tyrosine phosphatase non-receptor type 2 (PTPN2), also known as T cell protein-tyrosine phosphatase (TCPTP) plos.orguzh.chnih.gov. PTPN2 is a negative regulator of signaling pathways activated by inflammatory cytokines, such as interferon-gamma (IFN-γ) plos.orguzh.chnih.gov. Studies have demonstrated that this compound increases both the expression and enzymatic activity of PTPN2 in human monocytes and intestinal epithelial cells plos.orgnih.gov. This activation of PTPN2 by this compound leads to a reduction in the phosphorylation of STAT1 and STAT3, key downstream mediators of IFN-γ signaling plos.orguzh.chnih.gov.

The decreased phosphorylation of STAT1 and STAT3 in response to this compound treatment has been observed in various cell types and experimental models. For instance, in human THP-1 monocytes, this compound reduced IFN-γ-induced phosphorylation of STAT1 and STAT3 in a PTPN2-dependent manner plos.orguzh.ch. This modulation subsequently led to a decrease in the expression and secretion of pro-inflammatory cytokines like IL-6 and chemokines such as MCP-1 plos.orguzh.ch. Similarly, in intestinal epithelial cells, this compound attenuated IFN-γ-induced STAT1 and STAT3 phosphorylation, contributing to the protection of epithelial barrier function during inflammation nih.gov.

Furthermore, studies in mouse models of inflammation, such as DSS-induced colitis, have shown that this compound treatment can ameliorate disease severity, which is associated with its ability to activate PTPN2 and subsequently reduce pro-inflammatory signaling mediated by STAT pathways plos.org.

While the primary focus is on STAT1 and STAT3 due to their prominent roles in inflammation and their modulation by PTPN2, other STAT proteins might also be indirectly affected by this compound's influence on upstream signaling components or through other, less characterized mechanisms. For example, research in microglial polarization suggests that this compound can suppress M1 microglial polarization, partly through the inhibition of STAT1, while encouraging M2 microglial polarization by activating the STAT6 pathway researchgate.net. This indicates a more complex and context-dependent modulation of STAT pathways by this compound depending on the cell type and inflammatory stimulus.

The interaction between this compound and STAT pathways, particularly through the activation of PTPN2 and the subsequent reduction in STAT1 and STAT3 phosphorylation, highlights a significant anti-inflammatory mechanism of this compound. This modulation contributes to its protective effects in inflammatory conditions.

Here is a data table summarizing findings on this compound's effects on STAT phosphorylation:

| Cell Type / Model | Stimulus | This compound Treatment | Effect on STAT1 Phosphorylation | Effect on STAT3 Phosphorylation | Reference |

| Human THP-1 monocytes | IFN-γ | + this compound | Decreased | Decreased | plos.orguzh.ch |

| Human Intestinal Epithelial Cells (T84, HT29) | IFN-γ | + this compound | Decreased | Decreased | nih.gov |

| BV2 cells (microglia) | LPS | + this compound | Inhibition | Not specified | researchgate.net |

| BV2 cells (microglia) | LPS | + this compound | Not specified | Not specified | researchgate.net |

Brain-Derived Neurotrophic Factor (BDNF) Pathway Interactions

This compound interacts with the Brain-Derived Neurotrophic Factor (BDNF) pathway, a crucial signaling cascade involved in neuronal survival, growth, differentiation, synaptic plasticity, and cognitive function frontiersin.orgnih.gov. BDNF exerts its effects primarily by binding to its high-affinity receptor, tropomyosin-related receptor kinase B (TrkB) frontiersin.orgnih.gov.

Studies have demonstrated that this compound can increase BDNF levels and activate the BDNF-TrkB signaling pathway in neuronal contexts. In senescence-accelerated mouse-8 (SAMP8) mice, a model for brain aging and dementia, oral administration of this compound was shown to elevate the expression of BDNF in the brain nih.govmdpi.com. This increase in BDNF was associated with improved cognitive function in these mice nih.govmdpi.com.

The interaction between this compound and the BDNF pathway appears to be significant for memory processes. Intrahippocampal administration of this compound has been found to improve the persistence of reconsolidated contextual fear memory in rats researchgate.netnih.gov. This facilitatory effect on memory was dependent on increased mature BDNF levels in the hippocampus and was blocked by a TrkB inhibitor, indicating the involvement of the BDNF/TrkB pathway researchgate.netnih.gov.

Furthermore, research suggests that the downstream signaling of the BDNF-TrkB pathway, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, is involved in this compound's effects on memory consolidation researchgate.netnih.gov. This compound-induced improvement of memory consolidation was prevented by a PI3K inhibitor, suggesting that the activation of the PI3K/Akt pathway downstream of TrkB is crucial for this effect nih.gov.

In addition to its roles in memory and cognition, the this compound-BDNF pathway interaction may also contribute to neuroprotection. This compound has been shown to provide indirect neuroprotection by activating BDNF-TrkB-PI3K/Akt signaling pathways in the context of neuroinflammation researchgate.net. In LPS-stimulated microglial cells and co-cultured neurons, this compound reversed the reduction in BDNF, TrkB, PI3K, and p-AKT levels caused by inflammatory mediators researchgate.net.

In vitro studies also support the link between this compound and BDNF signaling. This compound has been shown to increase BDNF levels in vitro and facilitate neural differentiation, including neuritogenesis and neural migration researchgate.netnih.gov. These effects were also blocked by a TrkB inhibitor, further highlighting the importance of the BDNF/TrkB pathway in mediating this compound's neurobiological actions researchgate.netnih.gov.

Collectively, these findings indicate that this compound positively influences the BDNF pathway by increasing BDNF levels and activating downstream signaling cascades, including the TrkB-PI3K/Akt pathway. This interaction is implicated in this compound's beneficial effects on memory, cognitive function, and neuroprotection.

Here is a data table summarizing findings on this compound's effects on BDNF and related pathways:

| Model / Cell Type | Treatment / Intervention | Effect on BDNF Levels | Effect on TrkB Activation | Effect on PI3K/Akt Pathway | Associated Outcome | Reference |

| SAMP8 mice (brain) | Oral this compound | Increased | Not specified | Not specified | Improved cognitive function | nih.govmdpi.com |

| Rats (hippocampus) | Intrahippocampal this compound | Increased (mature BDNF) | Involved | Involved | Improved fear memory persistence | researchgate.netnih.gov |

| Rats (hippocampus) | This compound | Not specified | Activated | Activated | Improved memory consolidation | nih.gov |

| LPS-stimulated BV2 cells + SH-SY5Y neurons | This compound pretreatment | Reversed reduction | Reversed reduction | Reversed reduction | Mitigation of neuroinflammation | researchgate.net |

| Neural progenitor cells (in vitro) | This compound | Increased | Involved | Not specified | Facilitated neural differentiation | researchgate.netnih.gov |

Spermidine in Physiological and Pathophysiological Contexts

Role in Aging and Longevity Pathways

Spermidine (B129725) has garnered considerable attention for its potential to extend lifespan and promote healthy aging. nih.gov Its anti-aging effects are attributed to its ability to induce autophagy, a cellular recycling process that clears damaged components, and its influence on various signaling pathways. nih.govendocrine-abstracts.org

Exogenous supplementation with this compound has been demonstrated to extend the lifespan of several model organisms, including yeast, nematodes, flies, and mice. nih.govuci.edu The primary mechanism underlying this lifespan extension is the induction of autophagy. uci.edumodernsciences.org Autophagy is a catabolic process where cells degrade and recycle their own components, which is crucial for maintaining cellular homeostasis and removing damaged organelles and proteins that accumulate with age. modernsciences.orgprohealth.com

In yeast, this compound treatment has been shown to trigger the epigenetic deacetylation of histone H3 by inhibiting histone acetyltransferases, which in turn suppresses oxidative stress and necrosis. researchgate.net In flies, dietary this compound supplementation extended lifespan by suppressing insulin/IGF signaling. aginganddisease.org For mice, a diet enriched with this compound was found to prolong their lifespan by approximately 10% and suppress the age-related decline in cardiovascular function. nih.gov

Research has identified several key signaling pathways that this compound interacts with to regulate the aging process. These include:

SIRT1/PGC-1α pathway : this compound stimulates mitochondrial biogenesis through this pathway, which is vital for mitochondrial function and has been implicated in preventing cardiac function degradation during aging. aginganddisease.org

AMPK-FOXO3a signaling pathway : This pathway is involved in protecting against aging-related skeletal muscle atrophy by suppressing apoptosis and enhancing autophagy. aginganddisease.org

MAPK signaling pathway : this compound upregulates the expression of MAPK family genes and regulates their phosphorylation. aginganddisease.org

| Model Organism | Key Mechanism | Observed Effects | Reference |

|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | Induction of autophagy, histone deacetylation | Extended lifespan | nih.govuci.edu |

| Nematodes (Caenorhabditis elegans) | Induction of autophagy | Extended lifespan | nih.govuci.edu |

| Fruit Flies (Drosophila melanogaster) | Induction of autophagy, suppression of insulin/IGF signaling | Extended lifespan | aginganddisease.orgnih.gov |

| Mice (Mus musculus) | Induction of autophagy, improved cardiovascular function | ~10% increase in overall longevity | nih.gov |

The decline in this compound levels with age contributes to various cellular and molecular changes characteristic of aging. aginganddisease.org Exogenous this compound supplementation has been shown to reverse some of these age-associated alterations. aginganddisease.orgresearchgate.net

One of the key areas where this compound demonstrates a reversal of age-related decline is in the immune system, a phenomenon known as immunosenescence. For instance, elevated this compound levels have been associated with improved functions of "old" B cells, suggesting a potential to reverse immune aging. nih.gov In a study on human peripheral blood mononuclear cells (PBMCs), it was found that this compound levels decline with age, and this is correlated with a decrease in autophagic flux in B lymphocytes. nih.gov Exogenous this compound supplementation was able to rescue this age-dependent decline in autophagy and restore B cell function. nih.gov

At a molecular level, this compound plays a crucial role in the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its function in regulating the translation of specific proteins, including those involved in autophagy. nih.gov In "old" B cells, the decline in this compound leads to a loss of this critical axis, resulting in impaired antibody responses. Supplementing with this compound can reverse this decline and restore proper B cell function. nih.gov

Furthermore, this compound has been shown to prevent cellular senescence, which is characterized by a state of irreversible cell cycle arrest. aginganddisease.org It has also been observed to protect replicating DNA from oxidative damage. aginganddisease.org In aged mice, this compound administration has been linked to the attenuation of various age-associated characteristics, including kidney and liver disease, hair loss, and heart deterioration. prohealth.com Notably, these anti-aging effects were associated with the preservation of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with age. prohealth.com

Calorie restriction (CR) is a well-established intervention for extending lifespan in various organisms. aboutthis compound.comnutricion.org However, long-term adherence to CR is challenging for humans. manapura.co This has led to the search for "calorie restriction mimetics" (CRMs), which are compounds that mimic the beneficial effects of CR without the need for reduced calorie intake. aboutthis compound.comnutricion.org this compound is considered a potent CRM primarily due to its ability to induce autophagy, a key process also activated by CR. aboutthis compound.commanapura.cooxfordhealthspan.com

The mechanism by which this compound acts as a CRM involves the inhibition of acetyltransferases, which leads to the stimulation of autophagy. nutricion.org This process helps in improving protein quality control and reducing the accumulation of toxic protein aggregates associated with cellular aging. nutricion.org By activating autophagy, this compound effectively tricks the body into thinking it is in a fasting state, thereby initiating cellular renewal processes. longevity.technology

Studies have shown that both this compound and CR converge on similar biological pathways, including:

Autophagy Activation : Both promote the clearance of damaged cellular components, which improves mitochondrial quality and reduces oxidative stress. manapura.co

Reduced Inflammation : Both have been shown to dampen chronic, low-grade inflammation associated with aging. manapura.co

Research in male rats has demonstrated that this compound, acting as a CRM, can provide neuroprotection against both normal and D-galactose-induced accelerated senescence by modulating autophagy and inflammation. nih.gov

Immunological Regulation and Immunometabolism

Polyamines, including this compound, are key players in immunometabolism and the regulation of immune responses. nih.govmdpi.com They can influence both innate and adaptive immunity by modulating immune cell proliferation, differentiation, and function. nih.gov

This compound has multifaceted roles in modulating the function of various immune cells. It has been shown to enhance the activation and proliferation of T cells and influence the function of macrophages and dendritic cells. nih.gov The immunobiology of this compound is complex and context-dependent, varying with cell type and pathological conditions. nih.govresearchgate.net

In the context of T cells, stimuli such as T-cell receptor (TCR) activation and certain cytokines promote the polyamine biosynthetic pathway, ensuring that T cells have the necessary polyamines to support their proliferation and differentiation. nih.gov this compound has also been shown to induce anti-inflammatory responses by promoting the development of regulatory T cells (Tregs). mdpi.combohrium.com

The role of this compound in T cell activation and its implications for anti-tumor immunity is an area of active research with some seemingly contradictory findings.

On one hand, some studies suggest that tumor cell-derived this compound can act as an oncometabolite that suppresses the activation of intratumoral CD8+ T cells. pnas.org In this context, this compound is proposed to function as a metabolic T cell checkpoint, and inhibiting its synthesis could enhance CD8+ T cell-dependent anti-tumor responses. pnas.org This is supported by findings that the administration of a polyamine synthesis inhibitor, in combination with anti-PD-1 immune checkpoint antibody, resulted in a stronger anti-tumor immune response in mouse models. pnas.org

Conversely, other research highlights a positive correlation between intratumoral this compound abundance and markers of CD8+ T cell infiltration and activation in breast cancer. nih.govnih.gov In these studies, exogenous this compound supplementation directly promoted CD8+ T cell activation and enhanced the sensitivity to anti-PD-1 immunotherapy combined with chemotherapy in vivo. nih.govnih.gov This suggests that boosting this compound metabolism could be a promising strategy to reinvigorate CD8+ T cell function. nih.gov

Furthermore, this compound supplementation has been shown to overcome impaired immunotherapy responses in aged mice by enhancing mitochondrial function and activating CD8+ T cells. uky.edukyoto-u.ac.jp In aged CD8+ T cells, which have impaired mitochondrial activity, this compound was found to enhance fatty acid oxidation, a process crucial for the function of memory T cells. uky.edu This suggests that this compound can rejuvenate aged T cells and improve their anti-tumor activity. kyoto-u.ac.jpnih.gov

| Context | Effect of this compound | Proposed Mechanism | Reference |

|---|---|---|---|

| Tumor Microenvironment (Some Cancers) | Suppression of CD8+ T cell activation | Acts as a metabolic T cell checkpoint | pnas.org |

| Breast Cancer | Promotion of CD8+ T cell activation | Enhances sensitivity to anti-PD-1 immunotherapy | nih.govnih.gov |

| Aged Immune System | Rejuvenation of CD8+ T cells and enhanced anti-tumor activity | Improves mitochondrial function and fatty acid oxidation | uky.edukyoto-u.ac.jp |

Modulation of Immune Cell Function and Activation

Macrophage Polarization (M1/M2 Phenotypes)